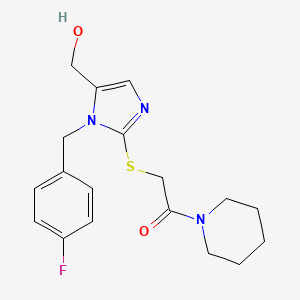

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2S/c19-15-6-4-14(5-7-15)11-22-16(12-23)10-20-18(22)25-13-17(24)21-8-2-1-3-9-21/h4-7,10,23H,1-3,8-9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHBYLQBRBJSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone , with the CAS number 899999-75-8, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 363.5 g/mol. The presence of the fluorobenzyl group and the hydroxymethyl substituent on the imidazole ring are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.5 g/mol |

| CAS Number | 899999-75-8 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in the context of cancer therapy and enzyme inhibition. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can enhance its interaction with biological macromolecules.

Potential Mechanisms Include:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit aldosterone synthase, suggesting a potential role in managing cardiovascular diseases .

- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural features may allow it to modulate GPCR pathways, which are crucial in numerous physiological processes .

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of imidazole derivatives, including those similar to our compound of interest. For instance:

- Anticancer Activity : A review on indole derivatives indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines . This suggests that our compound may also possess anticancer properties worth investigating.

- Mechanistic Studies : Research has demonstrated that modifications in the imidazole ring can influence the binding affinity and selectivity towards specific biological targets, enhancing therapeutic efficacy .

Interaction Studies

Understanding how this compound interacts with biological systems is critical for elucidating its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments : Using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to evaluate how well the compound binds to target proteins.

- Cell Viability Assays : Analyzing the effects on cell survival in various cancer cell lines can provide insights into its potential therapeutic applications.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Notably, compounds with similar structures have shown potential as:

- Tyrosinase Inhibitors : The compound may act as an inhibitor for tyrosinase, an enzyme involved in melanin production, which is crucial for treating hyperpigmentation disorders .

- Antimicrobial Agents : Preliminary studies suggest that compounds containing imidazole rings exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-cancer Therapeutics : Research indicates that derivatives of imidazole can inhibit cancer cell proliferation, suggesting potential applications in oncology .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of similar compounds on tyrosinase derived from Agaricus bisporus. The results showed that certain derivatives exhibited significant inhibitory activity (IC50 values as low as 0.18 μM), indicating their potential use in treating hyperpigmentation .

Case Study 2: Antimicrobial Activity

Research highlighted the antimicrobial efficacy of imidazole-based compounds against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

- Tetrazole Analogs: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the imidazole with a tetrazole ring. Synthetic routes involve aryl aniline and sodium azide, differing from imidazole-based strategies .

Benzimidazole Derivatives :

Astemizole () shares the 4-fluorobenzyl and piperidine moieties but uses a benzimidazole core. Benzimidazoles exhibit stronger π-π stacking but may suffer from reduced solubility compared to imidazoles .

Substituent Variations

- Thioether vs. Ether/Amine Linkages: The compound 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () replaces the piperidin-1-yl group with a phenyl ethanone.

- Nitroimidazole Derivatives: Nitroimidazoles like 1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(phenylthio)ethanone () feature nitro groups that enhance redox activity but introduce toxicity risks. The target compound’s hydroxymethyl group avoids such liabilities while improving solubility .

Piperidine/Piperazine Variations

- Piperazine-Based Analogs: Compounds such as {4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone () use piperazine instead of piperidine. Piperazine’s additional nitrogen increases basicity, which may affect membrane permeability compared to the target’s piperidine group .

Comparative Data Table

Research Implications

The target compound’s hydroxymethyl group and thioether-piperidine combination offer a balance of solubility and target engagement, distinct from analogs with nitro groups (toxicity) or tetrazoles (reduced polarity). Further studies should explore its pharmacokinetics and binding affinity against kinase or receptor targets, leveraging structural insights from analogs .

Preparation Methods

Methodology Overview

Three primary strategic approaches emerge from the literature for synthesizing complex functionalized imidazoles with thioether linkages:

- Building the imidazole core with appropriate substituents already in place

- Functionalizing a preformed imidazole ring through sequential introduction of the required substituents

- Employing convergent synthesis with coupling of separately prepared fragments

Synthesis of Imidazole Core Structures

The imidazole core represents the foundational structural element of the target compound and requires careful consideration of synthetic methodologies to ensure appropriate substitution patterns.

Preparation Methods for Substituted Imidazoles

Several approaches can be employed for constructing appropriately substituted imidazole cores:

Direct functionalization of imidazole : This approach involves selective functionalization of commercially available imidazole at specific positions.

De novo synthesis : This involves building the imidazole ring from acyclic precursors, allowing incorporation of specific substituents during ring formation.

Modification of pre-functionalized imidazoles : This approach starts with imidazoles that already contain certain functional groups and selectively transforms them into the desired substituents.

Research on related imidazole derivatives provides valuable insights into effective synthetic protocols. For instance, the preparation of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine utilized a controlled reaction of 4-methylimidazole with fluorinated benzene derivatives in the presence of sodium hydride in NMP. This methodology demonstrates the feasibility of selective functionalization under appropriate conditions.

The regioselective introduction of the 4-fluorobenzyl group at the N1 position of the imidazole is critical for maintaining the desired substitution pattern of the target compound.

N-Alkylation Methodologies

Analysis of the literature reveals several effective approaches for the N-alkylation of imidazoles:

Direct alkylation using alkyl halides : This involves treating imidazole with 4-fluorobenzyl bromide or chloride in the presence of a base.

Phase-transfer catalyzed alkylation : This employs phase-transfer catalysts to facilitate alkylation at the liquid-liquid interface.

Mitsunobu-type reactions : These utilize 4-fluorobenzyl alcohol with imidazole under Mitsunobu conditions.

When selectivity between N1 and N3 positions is required, prior protection strategies or the use of substituted imidazoles where one nitrogen is sterically hindered may be necessary. The patent literature describes N-alkylation of imidazoles using strong bases such as sodium hydride in aprotic solvents like NMP, which provides excellent yields of N-alkylated products:

A mixture is stirred at 20-25°C for 15 minutes. A solution of 4-methylimidazole and 1-methyl-2-pyrrolidinone is slowly added to the mixture over 30 minutes, maintaining the batch temperature between 20-25°C. After the addition, the mixture is stirred at 20-25°C for 2 hours.

Optimization of N-Alkylation Conditions

Table 1: Typical Reaction Conditions for N-Alkylation of Imidazoles

| Base | Solvent | Temperature (°C) | Time (h) | Common Alkylating Agents | Typical Yield (%) |

|---|---|---|---|---|---|

| NaH | NMP | 20-25 | 16-24 | Benzyl bromides, chlorides | 75-90 |

| K₂CO₃ | DMF | 60-80 | 8-12 | Benzyl bromides | 60-85 |

| Cs₂CO₃ | Acetone | 50-60 | 24-48 | Benzyl halides | 65-80 |

| KOH | DMSO | 25-40 | 4-8 | Benzyl bromides | 70-85 |

| t-BuOK | THF | 0-25 | 2-4 | Highly reactive benzyl halides | 80-95 |

For the target compound, the use of 4-fluorobenzyl bromide with sodium hydride in NMP at controlled temperatures (20-25°C) would likely provide the desired N1-alkylated product in good yield. The reaction progress can be monitored by TLC or HPLC to ensure complete conversion while minimizing side reactions.

Thioether Linkage Formation at C2

The thioether linkage at the C2 position represents a critical structural feature of the target compound, requiring careful consideration of synthetic methodologies.

Approaches to C2 Thiolation

Several approaches can be employed for introducing the thiol functionality at the C2 position:

Direct thiolation of C2-haloimidazoles : This involves displacement of a halogen (typically chlorine or bromine) at C2 with a sulfur nucleophile.

C2-lithiation followed by sulfur introduction : Metallation at C2 followed by reaction with sulfur electrophiles.

Starting with 2-mercaptoimidazole derivatives : Utilizing commercially available or readily prepared 2-mercaptoimidazoles as starting materials.

The approach selected depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule. For thioether formation, the reaction of a 2-mercaptoimidazole derivative with an appropriate electrophile (typically a primary alkyl halide) under basic conditions is often the method of choice.

Thioether Formation Conditions

For creating the thioether linkage to the piperidine-derived acetamide portion, several conditions have proven effective for similar compounds. Drawing from the synthesis of 2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, the thioether formation typically requires basic conditions to generate the thiolate nucleophile.

Table 2: Typical Conditions for Thioether Formation in Heterocyclic Systems

| Base | Solvent | Temperature (°C) | Time (h) | Electrophile | Catalyst | Typical Yield (%) |

|---|---|---|---|---|---|---|

| K₂CO₃ | DMF | 60-80 | 6-12 | α-Haloketones | - | 75-85 |

| NaH | THF | 0-25 | 2-6 | Alkyl halides | - | 80-90 |

| Cs₂CO₃ | Acetone | 50-60 | 12-24 | Benzyl halides | KI | 70-85 |

| Et₃N | DCM | 25 | 12-24 | Activated halides | - | 65-75 |

| NaOH | MeOH/H₂O | 25-50 | 4-8 | α-Haloketones | - | 60-80 |

For the target compound, the thioether formation would likely involve reaction of the 2-mercaptoimidazole derivative with 2-chloro-1-(piperidin-1-yl)ethanone in the presence of potassium carbonate in DMF at 60-80°C. This approach is supported by the successful synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, which utilized similar chemistry.

Preparation of Piperidine-Derived Acetamide Component

The preparation of the 1-(piperidin-1-yl)ethanone component represents another key aspect of the synthetic strategy.

Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

The piperidine-derived acetamide component can be prepared through several methods:

Direct acylation of piperidine : Reaction of piperidine with chloroacetyl chloride in the presence of a base.

Amide coupling approaches : Coupling of piperidine with chloroacetic acid using standard amide coupling reagents.

Alkylation of acetamides : Alkylation of acetamide with a piperidine derivative.

For the target compound, the most straightforward approach involves the reaction of piperidine with chloroacetyl chloride in the presence of a mild base such as triethylamine or potassium carbonate, typically in dichloromethane or THF at 0-25°C. This method provides 2-chloro-1-(piperidin-1-yl)ethanone in good yields (typically 80-90%), which can then be used directly in the thioether formation step.

Alternative Approaches

If direct acylation presents challenges, alternative methodologies can be employed:

Two-step process via acetate esters : Formation of an activated ester followed by reaction with piperidine.

Use of other leaving groups : Utilizing bromoacetyl or iodoacetyl derivatives for enhanced reactivity.

In situ activation : Using chloroacetic acid with coupling reagents like EDC/HOBt in the presence of piperidine.

The choice of method depends on factors such as scale, availability of reagents, and compatibility with other functional groups present in the synthesis. From literature precedent involving similar compounds, the direct acylation approach typically provides the most straightforward and efficient route to the desired component.

Complete Synthetic Routes

Based on the analysis of related structures and synthetic methodologies, several viable routes can be proposed for the synthesis of this compound.

Linear Synthetic Approach

This approach involves sequential functionalization of the imidazole core:

- Protection of imidazole at N1 using a suitable protecting group (e.g., trityl, SEM)

- C5 formylation using n-BuLi and DMF at -78°C

- Reduction of the formyl group to hydroxymethyl using NaBH₄ in methanol

- Protection of the hydroxymethyl group using TBSCl in DMF

- N1 deprotection using appropriate conditions (e.g., TFA for trityl)

- N1 alkylation with 4-fluorobenzyl bromide using K₂CO₃ in DMF

- C2 thiolation using elemental sulfur and NaH in DMF

- Thioether formation with 2-chloro-1-(piperidin-1-yl)ethanone

- Hydroxymethyl deprotection using TBAF in THF

Convergent Synthetic Approach

This approach involves separate preparation of key fragments followed by coupling:

Preparation of 1-(4-fluorobenzyl)-5-(protected hydroxymethyl)-1H-imidazole-2-thiol

- Synthesis of appropriately substituted imidazole

- Installation of the 4-fluorobenzyl group at N1

- Introduction of a protected hydroxymethyl group at C5

- Formation of the thiol at C2

Preparation of 2-chloro-1-(piperidin-1-yl)ethanone

- Reaction of piperidine with chloroacetyl chloride in DCM

Coupling of the two fragments through thioether formation

- Deprotection of the hydroxymethyl group

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Synthetic Routes for this compound

| Step | Linear Approach | Reagents/Conditions | Convergent Approach | Reagents/Conditions |

|---|---|---|---|---|

| 1 | N1 protection | TrtCl, TEA, DCM, 25°C, 12h | Imidazole functionalization | Various methods |

| 2 | C5 formylation | n-BuLi, DMF, THF, -78°C, 2h | N1 alkylation | 4-F-BnBr, NaH, NMP, 25°C, 16h |

| 3 | Aldehyde reduction | NaBH₄, MeOH, 0°C, 2h | Hydroxymethyl introduction | HCHO, nBuLi, -78°C to RT |

| 4 | OH protection | TBSCl, imidazole, DMF, 25°C, 8h | OH protection | TBSCl, imidazole, DMF, 25°C |

| 5 | N1 deprotection | TFA:DCM (1:4), 0°C, 2h | C2 thiolation | S₈, NaH, DMF, 60°C, 4h |

| 6 | N1 alkylation | 4-F-BnBr, K₂CO₃, DMF, 60°C, 12h | Piperidine acetamide prep | ClCH₂COCl, piperidine, TEA |

| 7 | C2 thiolation | S₈, NaH, DMF, 60°C, 4h | Thioether formation | K₂CO₃, DMF, 70°C, 12h |

| 8 | Thioether formation | 2-chloro-1-(piperidin-1-yl)ethanone, K₂CO₃, DMF, 70°C, 12h | OH deprotection | TBAF, THF, 0°C to RT, 4h |

| 9 | OH deprotection | TBAF, THF, 0°C to RT, 4h | - | - |

| Advantages | - Control over each step - Easier troubleshooting |

- Parallel synthesis of fragments - Often higher overall yield |

||

| Disadvantages | - More steps - Lower overall yield |

- May require optimization of coupling |

Drawing from the literature on similar structures, the convergent approach often provides advantages in terms of overall efficiency and yield. The synthetic methodology used for preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, which involved a convergent approach with optimized conditions for key transformations, supports this assessment.

Purification and Characterization

The purification of this compound and its intermediates represents a critical aspect of the synthetic process, ensuring both the success of subsequent reactions and the purity of the final product.

Purification Techniques

Several purification methodologies have proven effective for similar heterocyclic compounds:

Column Chromatography : Silica gel chromatography using appropriate solvent systems represents the most widely applied purification technique. Based on literature precedent, gradient elution with dichloromethane/methanol mixtures (typically starting with 100% DCM and gradually increasing to 5-10% methanol) provides effective separation for imidazole derivatives.

Recrystallization : For crystalline intermediates and final products, recrystallization from appropriate solvent systems can provide high-purity materials. From the literature on related compounds, effective recrystallization solvents include:

Preparative HPLC : For final purification of the target compound or challenging intermediates, preparative HPLC using C18 columns with acetonitrile/water mobile phases (typically with 0.1% formic acid or TFA) can provide material of exceptional purity.

Analytical Characterization

Comprehensive characterization of the target compound and its intermediates is essential for confirming structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR provides critical information about proton environments and coupling patterns

- ¹³C NMR confirms carbon framework and functionality

- ¹⁹F NMR specifically verifies the fluorine-containing moiety

- 2D experiments (COSY, HSQC, HMBC) can resolve complex structural features

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) confirms molecular formula

- MS/MS fragmentation patterns help verify structural assignments

- LC-MS can be used to assess purity and identify impurities

Infrared (IR) Spectroscopy :

- Verifies key functional groups (hydroxyl, carbonyl, thioether)

- Provides information about hydrogen bonding patterns

X-ray Crystallography :

- Definitive structural confirmation if suitable crystals can be obtained

- Provides information about molecular conformation and intermolecular interactions

Elemental Analysis :

- Confirms elemental composition within acceptable limits

- Standard for purity assessment in pharmaceutical research

From the literature on related compounds, X-ray crystallography has proven particularly valuable for confirming the three-dimensional structure of complex heterocyclic compounds. For instance, the crystal structure of a related imidazole derivative revealed important details about hydrogen bonding networks and molecular conformation in the solid state.

Process Optimization and Scale-up Considerations

For practical application, optimization of the synthetic process and considerations for scale-up are essential aspects of the preparation methodology.

Critical Parameters for Process Optimization

Based on the literature for similar compounds, several parameters require careful optimization:

Base Selection and Stoichiometry : For N-alkylation and thioether formation steps, the choice and amount of base significantly impacts yield and selectivity.

Temperature Control : Particularly critical during lithiation steps and nucleophilic substitutions.

Addition Rates : Controlled addition of reactive reagents (e.g., n-BuLi, alkylating agents) often improves selectivity and reduces side reactions.

Concentration Effects : Reaction concentration influences reaction kinetics and selectivity, particularly for alkylation reactions.

Work-up Procedures : Optimized work-up procedures can significantly improve isolated yields and product quality.

From the patent literature, we see examples of carefully controlled conditions for similar transformations:

A solution of 4-methylimidazole and 1-methyl-2-pyrrolidinone is slowly added to the mixture over 30 minutes, maintaining the batch temperature between 20-25°C. After the addition, the mixture is stirred at 20-25°C for 2 hours.

This level of control over addition rates and temperature is indicative of the precision required for optimal results.

Scale-up Considerations

For larger-scale preparation, several modifications to laboratory procedures are typically necessary:

Heat Transfer : Improved heat transfer systems to maintain temperature control during exothermic steps.

Mixing Efficiency : Enhanced mixing to ensure homogeneity, particularly important during alkylation and coupling steps.

Solvent Selection : Possible changes in solvent systems to accommodate safety considerations and ease of recovery.

Purification Methods : Adaptation of purification techniques from chromatography to more scalable methods like crystallization where possible.

In-process Controls : Implementation of analytical testing at critical steps to ensure quality and reaction completion.

These considerations are supported by the methodologies described in the patent literature for the preparation of related heterocyclic compounds, where detailed protocols for controlled addition, temperature management, and in-process monitoring are provided.

Q & A

Q. What are the key parameters for optimizing the synthesis of 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone?

The synthesis of this compound requires precise control of reaction conditions:

- Temperature : Maintain 60–80°C during imidazole-thioether coupling to prevent side reactions .

- Solvent choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction efficiency .

- Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze - and -NMR to verify imidazole, thioether, and piperidine moieties. Fluorine substituents cause distinct splitting patterns in aromatic regions .

- X-ray crystallography : Resolve spatial arrangement of the fluorobenzyl and hydroxymethyl groups (e.g., orthorhombic crystal system, space group P222) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 406.1) .

Q. What methodologies are recommended for assessing solubility and stability under experimental conditions?

- Solubility screening : Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (pH 4–8) with ≤5% organic cosolvents .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include hydrolyzed thioether or oxidized imidazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Substituent variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methyl) or piperidine groups (e.g., morpholine replacement). Compare IC values in target assays .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like cyclooxygenase (COX-1/2) or histamine receptors .

Q. What mechanistic insights are critical for understanding the compound’s reactivity in synthetic pathways?

- Thioether formation : The reaction between imidazole-2-thiol and α-chloro ketone proceeds via nucleophilic substitution (S2). Potassium carbonate acts as a base to deprotonate the thiol .

- Fluorine effects : Electron-withdrawing 4-fluorobenzyl group enhances electrophilicity at the imidazole C2 position, facilitating cross-coupling reactions .

Q. How can computational methods enhance the study of this compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Simulate binding to kinase domains (e.g., EGFR) using AMBER or GROMACS. Analyze hydrogen bonding with piperidine nitrogen and hydrophobic interactions with fluorobenzyl .

- ADMET prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity risks (e.g., Ames test predictions) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) with standardized protocols (e.g., 10-point dilution series, triplicate measurements).

- Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to identify confounding interactions .

Q. What experimental strategies are used to identify biological targets of this compound?

- Kinobead profiling : Incubate cell lysates with immobilized compound and identify bound kinases via LC-MS/MS .

- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., NF-κB or MAPK signaling) .

Q. How do functional groups influence the compound’s stability and bioactivity?

- Hydroxymethyl group : Increases hydrophilicity but may reduce metabolic stability (susceptible to esterase cleavage). Stabilize via prodrug strategies (e.g., acetyl protection) .

- Piperidine moiety : Enhances blood-brain barrier penetration in CNS-targeted applications. Replace with pyrrolidine for reduced logP .

Q. What are common pitfalls in synthesizing intermediates, and how can they be mitigated?

- Byproduct formation : During imidazole alkylation, competing N1/N3 substitution can occur. Use bulky bases (e.g., DBU) to favor N1 selectivity .

- Low yields in thioether coupling : Optimize stoichiometry (1:1.2 ratio of imidazole-thiol to α-chloro ketone) and reaction time (6–8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.